molecular formula C20H21BrFNO3S B1604146 Prasugrel Hydrobromide CAS No. 1060616-79-6

Prasugrel Hydrobromide

Cat. No. B1604146
M. Wt: 454.4 g/mol
InChI Key: AOMDYJTUFSZDBZ-UHFFFAOYSA-N
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Patent
US09012641B2

Procedure details

To a solution of 0.503 g of prasugrel base in 5 ml of methyl ethyl ketone at 20-25° C., was added dropwise a solution of 0.17 ml of 47% HBr (aq) in 2 ml of methyl ethyl ketone. Crystallization occurred at the end of the addition. After 2 hours, the resulting suspension was cooled down to 0-5° C. and stirred for about 30 minutes. The crystals that had formed were filtered off, washed with 1 ml of methyl ethyl ketone and dried at 40° C./10 mbar for about 3 hours. Prasugrel hydrobromide (0.595 g) was obtained.
Quantity
0.503 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][C:5]1[S:9][C:8]2[CH2:10][CH2:11][N:12]([CH:14]([C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=3[F:21])[CH2:13][C:7]=2[CH:6]=1)=[O:3].[BrH:27]>C(C(C)=O)C>[CH3:1][C:2]([O:4][C:5]1[S:9][C:8]2[CH2:10][CH2:11][N:12]([CH:14]([C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[C:15]3[C:20]([F:21])=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:13][C:7]=2[CH:6]=1)=[O:3].[BrH:27] |f:3.4|

Inputs

Step One
Name
Quantity
0.503 g
Type
reactant
Smiles
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C=3C=CC=CC3F)C(=O)C4CC4
Name
Quantity
0.17 mL
Type
reactant
Smiles
Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization
ADDITION
Type
ADDITION
Details
occurred at the end of the addition
CUSTOM
Type
CUSTOM
Details
The crystals that had formed
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with 1 ml of methyl ethyl ketone
CUSTOM
Type
CUSTOM
Details
dried at 40° C./10 mbar for about 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.595 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.